{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Description
Properties
CAS No. |
1349718-78-0 |
|---|---|
Molecular Formula |
C13H10F3NO |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 |
InChI Key |
BWTRIPRYSQLBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol typically involves the reaction of 3-(trifluoromethyl)pyridine with benzyl alcohol under acidic or Lewis acid catalysis conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry
In chemistry, {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethylpyridine Moieties
a. (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
- Structure: Differs by an ether linkage between the pyridine and phenyl-methanol groups.
- Molecular Formula: C₁₃H₁₀F₃NO₂.
- Molecular Weight : 269.23 g/mol.
- Higher metabolic susceptibility due to the ether bond.
b. [3-(Trifluoromethyl)pyridin-2-yl]methanol
Analogues with Heterocyclic Variations
a. (3-Pyrimidin-2-ylphenyl)methanol
- Structure : Pyrimidine replaces pyridine.
- Molecular Formula : C₁₁H₁₀N₂O.
- Molecular Weight : 186.21 g/mol.
- Key Differences :
b. [3-[[5-(Trifluoromethyl)-2-pyridyl]oxy]phenyl]methanol
Physicochemical and Pharmacokinetic Properties
*Predicted based on PSA <140 Ų and ≤10 rotatable bonds ().
Biological Activity
{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, also known as 3-(3-(trifluoromethyl)pyridin-2-yl)benzyl alcohol, is an organic compound with a significant potential for various biological activities due to its unique structural features. This compound incorporates a trifluoromethyl group that enhances its lipophilicity and reactivity, making it a candidate for pharmacological applications. The exploration of its biological activity is crucial for understanding its potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C13H10F3N
- Molecular Weight : 253.22 g/mol
- CAS Number : Not specified
The presence of the trifluoromethyl group is notable for its strong electron-withdrawing effects, which can influence the compound's interaction with biological targets, enhancing binding affinity and selectivity.
Antioxidant Activity
Preliminary studies indicate that {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol exhibits antioxidant properties , which allow it to scavenge free radicals effectively. This activity may contribute to protective effects against oxidative stress in biological systems, potentially leading to applications in diseases related to oxidative damage.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity , demonstrating efficacy against various bacterial and fungal strains. The trifluoromethyl group appears to enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent.
Enzyme Inhibition
The structure of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol suggests potential interactions with various enzymes and receptors:
- Serotonin Uptake Inhibition : Compounds containing trifluoromethyl groups have been associated with increased potency in inhibiting serotonin uptake, which may have implications for mood disorders and depression treatments .
- Chlamydial Activity : Studies indicate that derivatives with trifluoromethyl substitutions exhibit enhanced activity against Chlamydia spp., suggesting a role in infectious disease treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the molecular structure significantly impact biological potency. For instance, the positioning of the trifluoromethyl group can enhance or diminish the compound's efficacy against specific biological targets.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions, including fluorination and trifluoromethylation of pyridine derivatives. A common approach includes:
- Step 1 : Introduction of the trifluoromethyl group to the pyridine ring using reagents like CF₃Cu or trifluoromethylation agents under anhydrous conditions.
- Step 2 : Coupling the modified pyridine with a benzyl alcohol derivative via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Step 3 : Hydroxymethylation at the phenyl group using formaldehyde or methanol under basic conditions.
Critical conditions include inert atmospheres (e.g., N₂), solvents like DMSO or THF, and precise temperature control (0–80°C) to avoid side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., observed m/z 393 [M+H]+ in related compounds) .
- HPLC : Assesses purity (retention time 0.29 minutes under specific conditions) .
- NMR Spectroscopy : Resolves regiochemical details, such as distinguishing between pyridine ring substituents .
- Elemental Analysis : Validates empirical formula (C₇H₆F₃NO) .
Advanced Research Questions
Q. How can researchers optimize fluorination and trifluoromethylation steps to improve yields?
- Fluorination : Use KF in DMSO at 60–80°C for selective substitution, avoiding over-fluorination. Microwave-assisted reactions reduce time and byproducts .
- Trifluoromethylation : Employ Cu-mediated methods with CF₃Br for higher regioselectivity. Catalytic systems with ligands like phenanthroline enhance efficiency .
- Workup : Acidic aqueous washes (pH 3) and MgSO₄ drying improve purity .
Q. What strategies address contradictions in reported synthetic yields (e.g., 91% vs. lower values)?
Discrepancies often arise from:
- Catalyst Load : Higher Pd catalyst (5 mol%) in cross-coupling steps boosts yield but risks palladium residues .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may degrade sensitive intermediates.
- Purification : Hexane/ethyl acetate recrystallization vs. column chromatography affects recovery .
Q. How can computational methods predict this compound’s interactions with biological targets?
Q. What are the challenges in achieving regioselective substitution on the pyridine ring during derivatization?
- Steric Effects : Bulky groups at the 2-position hinder electrophilic substitution at adjacent positions.
- Directing Groups : Use of –OH or –NH₂ temporarily directs trifluoromethylation to the 3-position .
- Microwave Synthesis : Enhances regiocontrol by accelerating kinetic pathways .
Q. How can solubility and stability be enhanced for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
